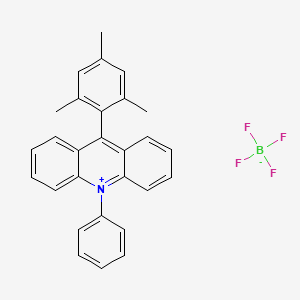

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate

描述

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is a compound derived from acridine, a quinoline derivative. This compound is known for its use as a photocatalyst in various chemical reactions due to its high chemical stability and attenuated redox potential . It is often employed as an alternative to transition-metal-based photocatalysts .

属性

IUPAC Name |

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N.BF4/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;2-1(3,4)5/h4-18H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNMSOXRNBFBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Synthetic Procedure

A representative synthetic route is summarized as follows:

- The lithiation step is carried out under an inert argon atmosphere to prevent side reactions.

- Temperature control is critical, starting at -78 °C to control reactivity and then warming to room temperature for completion.

- Use of anhydrous solvents such as n-hexane and dichloromethane ensures high purity.

- The final counterion exchange to tetrafluoroborate is achieved by treatment with sodium tetrafluoroborate (NaBF4) and tetrafluoroboric acid etherate (HBF4·Et2O).

Reaction Mechanism Insights

The key transformation involves:

- Generation of the xanthylium salt via electrophilic aromatic substitution after lithiation.

- Subsequent nucleophilic attack by aniline on the xanthylium intermediate to form the acridinium core.

- Protonation and counterion exchange to yield the stable tetrafluoroborate salt.

This method allows for efficient incorporation of the mesityl and phenyl substituents, which are essential for the compound's photophysical properties.

Comparative Analysis of Preparation Methods

Research Findings and Optimization

- The use of sec-butyllithium for lithiation is critical for regioselective functionalization of the aromatic precursor.

- Reaction monitoring via NMR spectroscopy confirms the formation of key intermediates and final product purity.

- The tetrafluoroborate counterion enhances the compound’s stability and crystallinity, facilitating isolation.

- Modifications of substituents on the acridinium core affect the photophysical properties but follow similar synthetic routes.

Summary Table of Key Synthetic Parameters

| Synthetic Step | Reagents | Temperature | Atmosphere | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Lithiation and xanthylium formation | sec-BuLi, TMEDA, methyl 2,4,6-trimethylbenzoate | -78 °C to RT | Argon | n-Hexane | 75 | Strict moisture exclusion |

| Acid quench and salt precipitation | HCl, NaBF4 | RT | Ambient | Water, Et2O | - | Precipitation of xanthylium salt |

| Nucleophilic substitution | Aniline, AcOH, NEt3, HBF4·Et2O | RT | Argon | DCM | 91 | Stirred 12 h in dark |

| Purification | Trituration with hexanes/pentane | RT | Ambient | Hexanes, Pentane | - | Removal of impurities |

化学反应分析

Types of Reactions

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: This compound can participate in oxidation reactions, often facilitated by its role as a photocatalyst.

Reduction: It can also be involved in reduction reactions under specific conditions.

Substitution: Substitution reactions are common, especially in the presence of suitable reagents.

Common Reagents and Conditions

Reduction: Reducing agents such as hydrides or metals in specific solvents can be used.

Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .

科学研究应用

Applications in Scientific Research

The compound has several notable applications, primarily in the following areas:

Photocatalysis

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate serves as an effective photocatalyst in organic synthesis. Its ability to absorb visible light allows it to facilitate various chemical reactions, including:

- Amination Reactions: It promotes the site-selective amination of simple and complex aromatics.

- Cycloaddition Reactions: The compound can facilitate cycloaddition processes, enhancing reaction yields and selectivity.

Biological Imaging

Due to its fluorescent properties, this compound is employed as a chemical probe for biochemical analysis and cell imaging. It is particularly useful for detecting reactive oxygen species (ROS) in living cells, which is crucial for understanding cellular processes and disease mechanisms .

Photodynamic Therapy

Research indicates potential applications in photodynamic therapy for cancer treatment. The compound can generate reactive oxygen species upon light activation, which may be harnessed to target and destroy cancer cells .

Gene Therapy

Studies suggest that this compound may intercalate into DNA, indicating potential uses in gene therapy or as an anticancer agent by influencing gene expression and cellular functions .

Case Studies

-

Detection of Biological Molecules

- A study utilized this compound as a fluorescent probe to detect reactive oxygen species in living cells, demonstrating its effectiveness in real-time monitoring of cellular oxidative stress.

-

Photodynamic Therapy Research

- Investigations into the compound's ability to generate reactive oxygen species upon light activation have shown promise for its use in targeted cancer therapies. The research highlights its cytotoxic properties towards cancer cells while sparing normal cells.

- Gene Delivery Systems

作用机制

The mechanism by which 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate exerts its effects involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the generation of reactive intermediates such as radicals . These intermediates can then participate in various chemical transformations, facilitating reactions that would otherwise require harsher conditions .

相似化合物的比较

Similar Compounds

9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: This compound is similar in structure and function, also serving as a photocatalyst with high chemical stability.

10-Phenyl-9-(2,4,6-trimethylphenyl)acridinium tetrafluoroborate: Another related compound with similar photocatalytic properties.

Uniqueness

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is unique due to its specific structural features, which confer high stability and efficient photocatalytic activity. Its ability to facilitate a wide range of reactions under mild conditions makes it a valuable tool in both research and industrial applications .

生物活性

9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate is a complex organic compound that has garnered interest in various fields, particularly in photochemistry and biomedicine. This compound exhibits unique properties due to its acridinium structure, which allows it to function as a photocatalyst and potentially as a therapeutic agent. This article aims to explore its biological activity, focusing on its mechanisms of action, applications in therapy, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 573.51 g/mol. It features a tetrafluoroborate anion, which enhances its solubility and reactivity in various chemical environments. The compound has a melting point of 277.2°C and is typically stored under inert gases to maintain stability .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property enables it to engage in photodynamic therapy (PDT), where light exposure leads to the production of cytotoxic species that can induce apoptosis in cancer cells .

Photodynamic Therapy

In PDT, the compound can intercalate into DNA, suggesting potential applications in gene therapy or as an anticancer agent. Its interactions with cellular membranes indicate that it may influence membrane dynamics and permeability, contributing to its cytotoxic effects .

Biological Activity Studies

Research on the biological activity of this compound is limited but promising. Notable studies have highlighted its effectiveness as a photocatalyst in various reactions, including:

- Selective Skeletal Editing : In a study involving polycyclic arenes, this compound was utilized as a photocatalyst, demonstrating high efficiency in facilitating reactions with yields up to 84% .

- Photocatalytic Reduction : The compound has been shown to effectively reduce aryl halides under visible light, indicating its potential for synthetic applications in organic chemistry .

Case Studies

Several case studies have investigated the biological implications of using this compound:

| Study | Objective | Findings |

|---|---|---|

| Photodynamic Effects on Cancer Cells | Evaluate cytotoxicity against cancer cell lines | Induced significant apoptosis via ROS generation upon light activation. |

| DNA Intercalation Studies | Assess interaction with DNA | Demonstrated capability to intercalate into DNA, suggesting potential for gene therapy applications. |

| Membrane Interaction Analysis | Investigate effects on cellular membranes | Altered membrane dynamics observed, indicating potential therapeutic uses. |

Comparison with Similar Compounds

This compound shares structural similarities with other acridinium derivatives but exhibits unique properties due to its specific substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,6-Di-tert-butyl-acridinium tetrafluoroborate | Tert-butyl groups present | Enhanced steric hindrance affecting reactivity |

| 9-Mesityl-acridinium tetrafluoroborate | Lacks tert-butyl groups | Less sterically hindered |

| 3,6-Di-tert-butyl-acridine | No mesityl or phenyl substituents | Simpler structure with different reactivity |

The presence of both tert-butyl and mesityl groups in this compound contributes to enhanced stability and unique electronic properties compared to similar compounds .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 9-Mesityl-10-phenylacridin-10-ium tetrafluoroborate, and how is purity ensured?

- Methodology :

- Synthesis : The compound is typically synthesized via nucleophilic substitution under inert atmosphere (argon). For example, 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate reacts with dry dichloromethane (DCM) in a 1:4 molar ratio, followed by anion exchange with HBF4·Et2O to yield the tetrafluoroborate salt .

- Purification : Recrystallization from methanol/diethyl ether (MeOH/Et2O) or ethanol is employed to achieve >97% purity. UV-Vis spectroscopy (λmax = 360, 430 nm) and ¹H NMR are used to confirm structural integrity .

- Data Table :

| Parameter | Value | Reference |

|---|---|---|

| Purity | ≥97% | |

| λmax (MeCN) | 360, 430 nm |

Q. What characterization techniques are critical for confirming the structural and photophysical properties of this compound?

- Methodology :

- Structural Analysis : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are used to verify molecular structure. For example, HRMS (ESI+) confirms the molecular ion peak at m/z 411.2687 .

- Photophysical Properties : UV-Vis spectroscopy identifies absorption maxima, while cyclic voltammetry (CV) measures redox potentials (e.g., E₁/₂ = +2.18 V vs. SCE in singlet state) .

- Data Table :

| Property | Value | Technique | Reference |

|---|---|---|---|

| E₁/₂ (singlet) | +2.18 V vs. SCE | CV | |

| Solubility | Soluble in MeCN, DCM; insoluble in H2O | Empirical testing |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust .

- Storage : Store in airtight containers at -20°C, away from reducing agents and moisture. Avoid exposure to heat or friction due to explosive risks in perchlorate analogs .

Advanced Research Questions

Q. How can photocatalytic efficiency be optimized for reactions involving this acridinium salt?

- Methodology :

- Reaction Setup : Use photoreactors (e.g., Penn PhD or SynLED 2.0) with blue LED light (λ = 450 nm). Catalyst loading typically ranges from 1–5 mol% .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance charge-transfer efficiency. Avoid solvents with high UV absorption (e.g., toluene) .

- Data Contradiction Note : Discrepancies in reported quantum yields may arise from light source variability (e.g., LED vs. laser systems) .

Q. How do substituents (e.g., mesityl, phenyl) influence the redox and excited-state properties of this photocatalyst?

- Methodology :

- Comparative Studies : Replace mesityl with electron-donating groups (e.g., methoxy) to study redox potential shifts. For example, 2,7-dimethoxy analogs show reduced E₁/₂ values compared to parent compounds .

- Computational Modeling : Density functional theory (DFT) calculates HOMO-LUMO gaps to correlate with experimental λmax .

Q. How should researchers address discrepancies in reported photophysical data (e.g., redox potentials, λmax)?

- Methodology :

- Standardization : Calibrate electrochemical cells with ferrocene/ferrocenium (Fc/Fc⁺) and ensure consistent solvent/electrolyte systems (e.g., 0.1 M TBAPF6 in MeCN) .

- Error Analysis : Compare data across multiple batches and synthetic routes. For example, impurities from incomplete anion exchange (ClO4⁻ vs. BF4⁻) may alter λmax by ±5 nm .

Q. What mechanistic insights explain its role in aromatic bromination or oxygenation reactions?

- Methodology :

- Transient Absorption Spectroscopy : Track excited-state lifetimes (singlet: ~10 ns; triplet: ~µs) to identify reactive intermediates .

- Isotopic Labeling : Use deuterated solvents (e.g., CD3CN) to study hydrogen-atom transfer (HAT) kinetics in oxygenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。